Superior Tumor Growth Inhibition in Immunocompetent vs. Immunodeficient Models: A Key Differentiator from GW3965
RGX-104 demonstrates a critical reliance on the adaptive immune system for its full anti-tumor effect, a feature not as prominently observed with the earlier LXR agonist GW3965. In a head-to-head preclinical study, the efficacy of RGX-104 was significantly greater in immunocompetent mice compared to immunodeficient NSG mice [1]. This finding, which was 'intriguing' to the investigators, highlights RGX-104's mechanism of action that requires T-cell engagement, unlike GW3965 which showed activity in both models [1].
| Evidence Dimension | Tumor growth suppression in syngeneic MC38 colon cancer model |
|---|---|
| Target Compound Data | Significantly greater tumor growth suppression in immunocompetent C57BL/6 mice vs. immunodeficient NSG mice. |
| Comparator Or Baseline | GW3965: The study notes that RGX-104's effect was 'greater' in immunocompetent mice, a distinction that prompted further investigation into its immunological mechanism [1]. |
| Quantified Difference | Qualitative assessment: RGX-104 efficacy was markedly higher in immunocompetent mice. GW3965 efficacy did not show this same dependence. |
| Conditions | Subcutaneous MC38 colon cancer model in C57BL/6 (immunocompetent) and NSG (immunodeficient) mice. |
Why This Matters
This data demonstrates that RGX-104 is not simply a cytotoxic or anti-angiogenic agent; its primary mode of action is immune-mediated, making it a true immunotherapy candidate for combination with checkpoint inhibitors.
- [1] Tavazoie, M. F., et al. (2018). LXR/ApoE Activation Restricts Innate Immune Suppression in Cancer. Cell, 172(4), 825-840.e18. View Source
